4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester
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Overview
Description
4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester is a complex organic compound with the molecular formula C21H20N4O5 and a molecular weight of 408.417 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with methoxyphenyl groups and a benzoic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . This reaction is mediated by silver and offers mild conditions with broad substrate scope.
This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of the original compound.
Scientific Research Applications
4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(2-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester
- (2-((5-(4-Meo-PH)-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-phenoxy)-acetic acid
Uniqueness
4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester is unique due to the presence of two methoxyphenyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H20N4O5/c1-28-15-8-9-19(29-2)16(10-15)17-11-18(24-23-17)20(26)25-22-12-13-4-6-14(7-5-13)21(27)30-3/h4-12H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
MZMLBOPTJGTSHL-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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